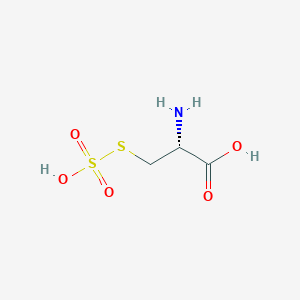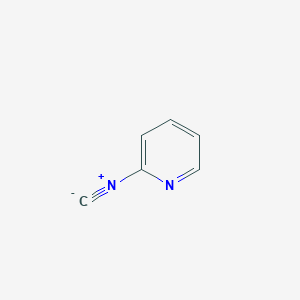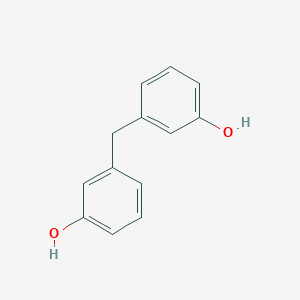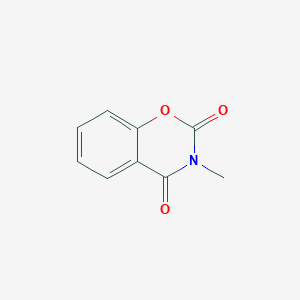
2H-1,3-Benzoxazine-2,4(3H)-dione, 3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,3-Benzoxazine-2,4(3H)-dione, 3-methyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 3-methyl-2,4-dioxo-3,4-dihydrobenzo[f][1,3]oxazine or MDOB.
Wirkmechanismus
The exact mechanism of action of 2H-1,3-Benzoxazine-2,4(3H)-dione, 3-methyl- is not fully understood. However, studies have shown that this compound can act as an electron-transporting material, allowing for efficient charge transport in electronic devices.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of 2H-1,3-Benzoxazine-2,4(3H)-dione, 3-methyl-. However, studies have shown that this compound is relatively non-toxic and has low cytotoxicity, making it a potentially safe material for use in electronic devices.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2H-1,3-Benzoxazine-2,4(3H)-dione, 3-methyl- is its excellent electron-transporting properties, making it an ideal candidate for use in electronic devices. However, one of the limitations of this compound is its relatively low solubility in common organic solvents, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 2H-1,3-Benzoxazine-2,4(3H)-dione, 3-methyl-. One of the main areas of focus is the development of more efficient and scalable synthesis methods for this compound. Additionally, there is a growing interest in using this compound in the development of high-performance organic electronic devices, such as solar cells and sensors. Finally, there is a need for further studies on the biochemical and physiological effects of this compound to ensure its safety for use in electronic devices.
Conclusion
In conclusion, 2H-1,3-Benzoxazine-2,4(3H)-dione, 3-methyl- is a promising compound with potential applications in various fields, particularly in the development of organic electronic devices. Although there is still much to learn about the mechanism of action and biochemical and physiological effects of this compound, its excellent electron-transporting properties make it a valuable material for future research and development.
Synthesemethoden
The synthesis of 2H-1,3-Benzoxazine-2,4(3H)-dione, 3-methyl- can be achieved through several methods. One of the most common methods is the reaction between 3-methylcatechol and phthalic anhydride in the presence of a catalyst. The resulting product is then purified through crystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
2H-1,3-Benzoxazine-2,4(3H)-dione, 3-methyl- has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of organic electronics. This compound has been found to possess excellent electron-transporting properties, making it an ideal candidate for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Eigenschaften
CAS-Nummer |
1672-01-1 |
|---|---|
Produktname |
2H-1,3-Benzoxazine-2,4(3H)-dione, 3-methyl- |
Molekularformel |
C9H7NO3 |
Molekulargewicht |
177.16 g/mol |
IUPAC-Name |
3-methyl-1,3-benzoxazine-2,4-dione |
InChI |
InChI=1S/C9H7NO3/c1-10-8(11)6-4-2-3-5-7(6)13-9(10)12/h2-5H,1H3 |
InChI-Schlüssel |
FBZWKVSQOBDAQR-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=CC=CC=C2OC1=O |
Kanonische SMILES |
CN1C(=O)C2=CC=CC=C2OC1=O |
Andere CAS-Nummern |
1672-01-1 |
Synonyme |
3-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



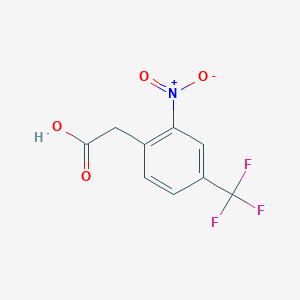
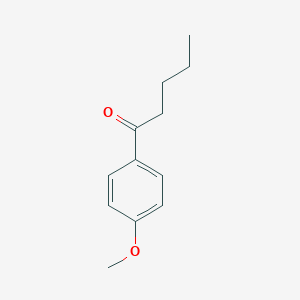
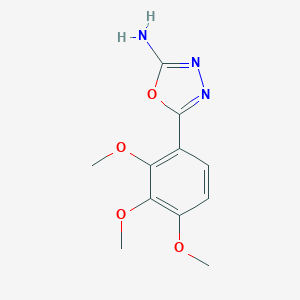
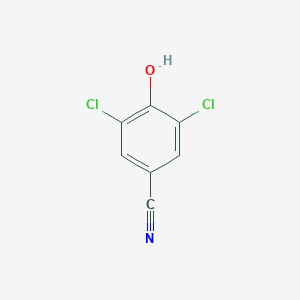
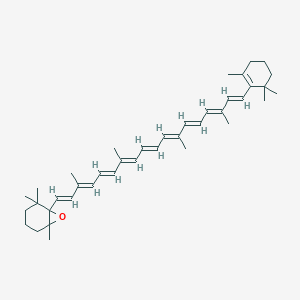
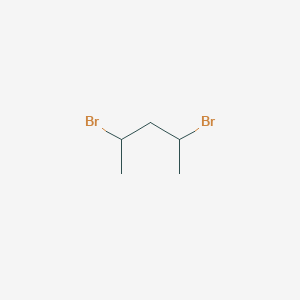
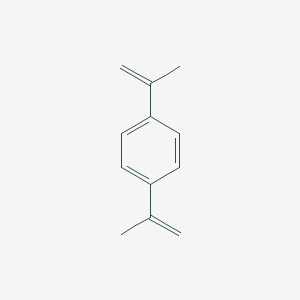
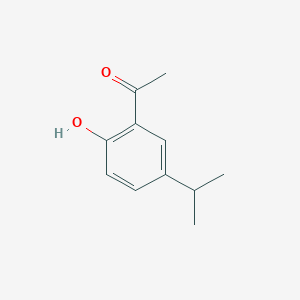
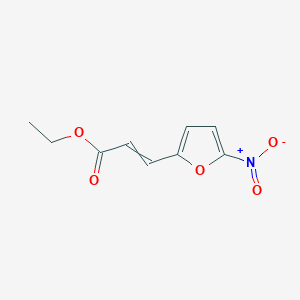
![2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B167519.png)
![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-, bromide](/img/structure/B167522.png)
